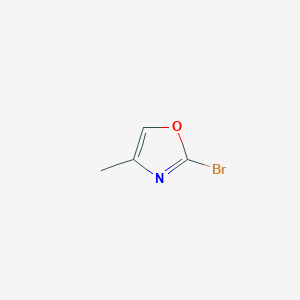

2-Bromo-4-methyloxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGXOBCNNSFZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677313 | |

| Record name | 2-Bromo-4-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-11-6 | |

| Record name | 2-Bromo-4-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of 2-Bromo-4-methyloxazole

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-methyloxazole

The oxazole ring is a five-membered aromatic heterocycle that represents a privileged scaffold in medicinal chemistry, frequently appearing in natural products and pharmaceuticals.[1][2] Its unique electronic and structural properties allow it to serve as a bioisostere for amide and ester groups, often enhancing metabolic stability and pharmacokinetic profiles.[3] Within this class, 4-methyloxazole derivatives are of particular interest for their diverse biological activities, including potential anticancer and anti-inflammatory properties.[4]

This compound (C₄H₄BrNO) is a key synthetic intermediate that unlocks access to a vast chemical space for drug discovery and materials science.[5][6] The bromine atom at the C2 position is not merely a substituent; it is a versatile functional handle. It provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[7] This reactivity allows researchers to introduce molecular complexity and develop novel compounds with tailored pharmacological or material properties. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers in organic synthesis and drug development.

Part 1: A Regioselective Approach to Synthesis

The synthesis of this compound is most effectively approached as a two-stage process. First, the construction of the 4-methyloxazole core, followed by a highly regioselective bromination at the C2 position.

Stage 1: Formation of the 4-Methyloxazole Core

Several named reactions can produce the oxazole ring, including the Robinson-Gabriel and Van Leusen syntheses.[4][8] The Van Leusen oxazole synthesis is particularly advantageous due to its versatility and tolerance of various functional groups. A modified version of this reaction, using tosylmethyl isocyanide (TosMIC) and an appropriate aldehyde, provides a direct route to the core structure.[3]

Stage 2: Regioselective C2 Bromination

The oxazole ring is generally electron-deficient, which makes it less susceptible to classical electrophilic aromatic substitution compared to electron-rich heterocycles.[9] Direct bromination with reagents like N-bromosuccinimide (NBS) can lead to mixtures of products or lack regiocontrol.[2]

To achieve precise bromination at the C2 position, a more reliable strategy involves deprotonation with a strong organolithium base, followed by an electrophilic quench.[9] The C2 proton of the oxazole ring is the most acidic, allowing for selective deprotonation by a reagent such as n-butyllithium (n-BuLi) at low temperatures. The resulting C2-lithiated intermediate is a potent nucleophile that readily reacts with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to yield this compound with high regioselectivity.[5] This method's precision is its primary strength, avoiding the purification challenges associated with non-selective reactions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 4-Bromo-2-methyloxazole | 1240613-43-7 [smolecule.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-4-methyloxazole

Abstract

2-Bromo-4-methyloxazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the oxazole ring, combined with the versatile reactivity of the C2-bromine substituent, make it an invaluable precursor for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the physicochemical properties, spectroscopic profile, and synthetic utility of this compound. We delve into its reactivity, with a strong focus on palladium-catalyzed cross-coupling reactions, which enable the facile introduction of diverse functionalities. Detailed, field-proven experimental protocols are provided for key transformations, alongside mechanistic insights to inform reaction optimization. This document serves as an essential resource for scientists leveraging this powerful scaffold in drug discovery and materials science.

Introduction: The Oxazole Scaffold and the Strategic Importance of this compound

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] The oxazole core can act as a bioisostere for amide and ester functionalities, often enhancing metabolic stability and improving pharmacokinetic profiles.[2]

Within this class of compounds, halogenated oxazoles serve as exceptionally versatile synthetic intermediates. This compound, in particular, has emerged as a key building block. The bromine atom at the C2 position is strategically placed for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, while being the most reactive position for nucleophilic substitution.[3][4] The C4-methyl group provides steric and electronic influence, modulating the reactivity of the ring system.[3] This guide will illuminate the chemical behavior of this reagent and demonstrate its broad applicability in the synthesis of high-value compounds.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in the laboratory.

Physical and Chemical Properties

The key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-4-methyl-1,3-oxazole | [5] |

| CAS Number | 1060816-11-6 | [5][6] |

| Molecular Formula | C₄H₄BrNO | [5] |

| Molecular Weight | 161.98 g/mol | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [7] |

| Boiling Point | 188.7 ± 33.0 °C at 760 mmHg | [7] |

| Flash Point | 67.9 ± 25.4 °C | [7] |

| LogP | 1.80 | [7] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show two singlets. One in the aromatic region corresponding to the C5-proton, and another in the aliphatic region (~2.0-2.5 ppm) for the C4-methyl protons.

-

¹³C NMR : The spectrum will show four distinct signals for the four carbon atoms in the molecule. The C2 carbon bearing the bromine will be significantly downfield.

-

-

Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry will typically show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8][9] Common fragmentation patterns for oxazoles involve the loss of CO, HCN, or acetonitrile.[8]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides context for its purity and potential trace impurities. A common and regiocontrolled approach involves the direct lithiation of 4-methyloxazole followed by quenching with an electrophilic bromine source.

A generalized workflow for this synthesis is as follows:

Caption: Synthetic workflow for this compound via lithiation.

This method offers high regioselectivity for the C2 position, which is the most acidic proton on the oxazole ring.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the C-Br bond, making it an ideal substrate for constructing more complex molecules. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions.

Caption: Major reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 2-position of the oxazole is highly susceptible to oxidative addition by a Palladium(0) catalyst, initiating the catalytic cycles of several powerful C-C and C-N bond-forming reactions.[3][10]

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for installing aryl or vinyl groups. It involves the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) and typically demonstrates high yields and excellent functional group tolerance.[11][12][13] The resulting 2-aryl-4-methyloxazole derivatives are common scaffolds in pharmacologically active compounds.[4]

Sonogashira Coupling: For the synthesis of 2-alkynyl-4-methyloxazoles, the Sonogashira coupling is the method of choice.[14][15] This reaction couples the bromo-oxazole with a terminal alkyne, catalyzed by both palladium and copper(I) salts.[14][16] These products are valuable precursors for further transformations or as components in conjugated materials.

Stille Coupling: The Stille coupling utilizes organostannane reagents to introduce a wide variety of carbon-based fragments.[17][18] While the toxicity of tin reagents is a drawback, the reaction is highly reliable and tolerant of many functional groups.[18][19]

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to 2-amino-4-methyloxazole derivatives. This is a critical transformation for synthesizing compounds that interact with biological targets through hydrogen bonding.[20]

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, the bromine at the C2 position can be displaced by strong nucleophiles.[4] The electron-withdrawing nature of the ring nitrogen facilitates this process. Reactions with alkoxides, thiolates, or amines can yield the corresponding substituted oxazoles, although harsher conditions may be required compared to palladium-catalyzed methods.[3]

Applications in Bioactive Molecule Synthesis

The true value of this compound is realized in its application as a foundational element in the synthesis of complex, biologically active molecules.[21][22][23] The derivatives synthesized from this starting material are explored as potential therapeutics in oncology, inflammation, and infectious diseases.[17][24] The ability to rapidly diversify the C2 position through robust cross-coupling chemistry allows for the efficient generation of compound libraries for structure-activity relationship (SAR) studies.[25][26]

Detailed Experimental Protocols

The following protocols are representative, field-proven methodologies for key transformations of this compound. All reactions should be performed by trained professionals in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 2-(4-methoxyphenyl)-4-methyloxazole.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Workflow Diagram:

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Seal the flask with a septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times.[11]

-

Add the degassed 1,4-dioxane and water mixture via syringe.

-

Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Sonogashira Coupling

Objective: To synthesize 2-(phenylethynyl)-4-methyloxazole.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

-

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[27]

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed THF, triethylamine, and phenylacetylene via syringe.[27]

-

Stir the reaction at room temperature for 4-12 hours. Gentle heating (40-50 °C) may be required for less reactive substrates. Monitor by TLC or LC-MS.[14][27]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

Conclusion

This compound stands as a testament to the power of heterocyclic building blocks in modern chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling, provides a reliable and versatile platform for the rapid assembly of diverse and complex molecular structures. The protocols and data presented in this guide underscore its utility and provide a practical framework for its application. For researchers in drug discovery and materials science, a thorough understanding of this reagent's capabilities is essential for innovation and the development of next-generation functional molecules.

References

-

PubChem. (n.d.). 2-Bromo-5-methyloxazole-4-carboxylic acid. Retrieved from [Link]

-

Solomin, V., et al. (2019). Known literature approaches to substituted 2-bromooxazoles. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyloxazole. Retrieved from [Link]

-

Singh, P., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Retrieved from [Link]

-

Various Authors. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Reddy, G. D., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Retrieved from [Link]

-

Li, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Retrieved from [Link]

-

Uccella, N. A. (1980). Mass spectrometry of oxazoles. Heterocycles. Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective C-4 Bromination of Oxazoles. Retrieved from [Link]

-

Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. Retrieved from [Link]

-

Li, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Publishing. Retrieved from [Link]

-

KSNIM, S. (2012). Total synthesis and development of bioactive natural products. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected natural products and synthetic bioactive molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds: Volume II. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Bromo-4-methyl-1,3-oxazole | CAS#:1060816-11-6. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. Retrieved from [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling. YouTube. Retrieved from [Link]

-

Kumar, A., et al. (2017). Microwave assisted C–S cross-coupling reaction. RSC Publishing. Retrieved from [Link]

-

Chemistry in Tamil. (2024). Stille Coupling/Intramolecular Diels-Alder Reaction. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NRO-Chemistry. (2024). Suzuki Coupling. YouTube. Retrieved from [Link]

-

Gallego, G. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. NIH. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-5-methyloxazole | 129053-67-4 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chemscene.com [chemscene.com]

- 6. Oxazole, 2-bromo-4-methyl- | 1060816-11-6 [chemicalbook.com]

- 7. 2-Bromo-4-methyl-1,3-oxazole | CAS#:1060816-11-6 | Chemsrc [chemsrc.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. Stille Coupling [organic-chemistry.org]

- 19. chemistry.msu.edu [chemistry.msu.edu]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 22. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecules | Special Issue : Synthesis of Bioactive Compounds: Volume II [mdpi.com]

- 24. Buy 4-Bromo-2-methyloxazole | 1240613-43-7 [smolecule.com]

- 25. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Profile of 2-Bromo-4-methyloxazole

Introduction

2-Bromo-4-methyloxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position.[1][2] Its molecular formula is C₄H₄BrNO, with a molecular weight of 161.98 g/mol .[2][3] This compound serves as a valuable intermediate in organic synthesis and medicinal chemistry, with the oxazole scaffold being a privileged structure in numerous biologically active molecules.[1][4] A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, process development, and quality control to unambiguously identify and characterize this molecule.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The subsequent sections will delve into the theoretical underpinnings of the expected spectral features, present the data in a clear and concise format, and provide standardized protocols for data acquisition.

Molecular Structure

The structural representation of this compound is crucial for the interpretation of its spectroscopic data.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the methyl group and the single proton on the oxazole ring.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~7.5 | Singlet |

| ~2.2 | Singlet |

Interpretation and Causality:

-

The proton at the 5-position (H-5) is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the overall aromaticity of the oxazole ring.

-

The methyl protons at the 4-position will also appear as a singlet, as there are no adjacent protons to cause splitting. This signal will be found in the upfield region, characteristic of methyl groups attached to a double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-2 |

| ~140 | C-4 |

| ~130 | C-5 |

| ~12 | -CH₃ |

Interpretation and Causality:

-

The carbon atom at the 2-position (C-2), being directly attached to the electronegative bromine and nitrogen atoms, is expected to be the most downfield signal.

-

The C-4 carbon, substituted with the methyl group, and the C-5 carbon will also resonate in the aromatic region.

-

The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

| Predicted IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3120 | Medium | =C-H Stretch (Oxazole Ring) |

| ~2930 | Medium | C-H Stretch (Methyl Group) |

| ~1590 | Strong | C=N Stretch (Oxazole Ring) |

| ~1500 | Strong | C=C Stretch (Oxazole Ring) |

| ~1100 | Strong | C-O-C Stretch (Oxazole Ring) |

| ~650 | Medium-Strong | C-Br Stretch |

Interpretation and Causality:

-

The C=N and C=C stretching vibrations of the oxazole ring are expected to produce strong absorptions in the 1600-1500 cm⁻¹ region.[5]

-

The stretching vibration of the C-Br bond will likely appear in the fingerprint region at lower wavenumbers.[6]

-

The C-H stretches for the aromatic proton and the methyl group will be observed around 3120 cm⁻¹ and 2930 cm⁻¹, respectively.

Experimental Protocol for IR Data Acquisition

For a liquid sample, Attenuated Total Reflectance (ATR) is a convenient and rapid method.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of neat this compound onto the ATR crystal.

-

Data Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| Predicted Mass Spectrometry Data (Electron Ionization - EI) | |

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 161/163 | [M]⁺ (Molecular Ion) |

| 120/122 | [M - CH₃CN]⁺ |

| 82 | [M - Br]⁺ |

| 41 | [CH₃CN]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 161 and 163, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[7]

-

Fragmentation Pathways: The fragmentation of oxazoles is complex.[7] A likely fragmentation pathway for this compound involves the loss of acetonitrile (CH₃CN) to give a fragment ion at m/z 120/122. Another possible fragmentation is the loss of the bromine radical to yield an ion at m/z 82.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive profile for the characterization of this compound. While the presented data is based on established principles of spectroscopy and analysis of related oxazole structures, it is imperative for researchers to acquire experimental data on their specific samples for definitive identification and quality assessment. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar heterocyclic compounds.

References

- Uccella, N. A. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6), 705-722.

- Gromov, S. P., & Alfimov, M. V. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 156-161.

-

Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylanisole. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Oxazoles synthesis, reactions, and spectroscopy. Part A. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyloxazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Retrieved from [Link]

- The Royal Society of Chemistry. (2017). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances, 7, 34567-34572.

- Patel, P. S., et al. (2012). Synthesis and characterization of 3-(p-aminophenyl)-6-bromo-2-methyl quinazolin-4-one and its Schiff bases. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.

-

Chemsrc. (n.d.). 2-Bromo-4-methyl-1,3-oxazole. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1844.

Sources

- 1. Buy 4-Bromo-2-methyloxazole | 1240613-43-7 [smolecule.com]

- 2. 4-Bromo-2-methyloxazole | C4H4BrNO | CID 23052571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 2-Bromo-4-methyloxazole: Synthesis, Applications, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-4-methyloxazole in Modern Medicinal Chemistry

This compound, a halogenated heterocyclic compound, has emerged as a pivotal building block in the landscape of drug discovery and development. Its unique structural motif, featuring a reactive bromine atom on the oxazole core, provides a versatile handle for medicinal chemists to construct complex molecular architectures with significant therapeutic potential. The strategic placement of the bromine and methyl groups on the oxazole ring influences the molecule's electronic properties and steric profile, making it an ideal precursor for the synthesis of targeted therapies. This guide offers a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, applications in oncology, and the analytical techniques essential for its quality control.

Core Chemical Identifiers and Physicochemical Properties

The foundational information for any chemical entity begins with its unique identifiers and a summary of its key physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 1060816-11-6 | [1] |

| IUPAC Name | 2-Bromo-4-methyl-1,3-oxazole | [1] |

| Molecular Formula | C₄H₄BrNO | [1] |

| Molecular Weight | 161.98 g/mol | [1] |

| Appearance | Pale yellow to brown liquid or solid | |

| Boiling Point | 188.7±33.0 °C at 760 mmHg | |

| Density | 1.7±0.1 g/cm³ | |

| Flash Point | 67.9±25.4 °C |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various routes, with the bromination of a pre-formed oxazole ring being a common and effective strategy. The following protocol details a laboratory-scale synthesis, emphasizing the rationale behind the choice of reagents and conditions to ensure high yield and purity.

Principle:

This synthesis involves the electrophilic bromination of 2-methyl-4,5-dihydrooxazole. The dihydrooxazole is first synthesized and then aromatized and brominated. A key reagent in this process is N-Bromosuccinimide (NBS), a mild and selective brominating agent, which is particularly effective for heterocyclic compounds.

Experimental Protocol: Synthesis via Bromination of an Oxazole Precursor

Step 1: Synthesis of 2,4-dimethyl-1,3-oxazole

This precursor can be synthesized via the Van Leusen reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) (1.0 equivalent) and propanal (1.2 equivalents) in methanol.

-

Base Addition: To the stirred solution, add potassium carbonate (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure. To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,4-dimethyl-1,3-oxazole. This can be purified by flash chromatography on silica gel.

Step 2: Bromination of 2,4-dimethyl-1,3-oxazole

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the synthesized 2,4-dimethyl-1,3-oxazole (1.0 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution in portions, while stirring at room temperature. The reaction is typically initiated with a radical initiator like AIBN or by exposure to UV light.

-

Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Gateway to Novel Anticancer Agents

The this compound scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. Its utility stems from its ability to serve as a versatile intermediate for the synthesis of more complex molecules that can interact with specific biological targets.

Mechanism of Action: Targeting Microtubule Dynamics

A significant number of derivatives synthesized from this compound function as potent inhibitors of tubulin polymerization. Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. By disrupting the normal dynamics of microtubule assembly and disassembly, these compounds can arrest the cell cycle, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.

Many of these oxazole-based inhibitors bind to the colchicine-binding site on β-tubulin. This binding event prevents the tubulin dimers from polymerizing into microtubules, thereby disrupting the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.

Caption: Mechanism of action for this compound derivatives.

Case Study: A Potent Anticancer Agent Derived from this compound

Structure-Activity Relationship (SAR) Insights:

-

Aryl Substituents: The nature and substitution pattern of aryl groups attached to the oxazole core significantly influence the compound's binding affinity to the colchicine site and its overall cytotoxicity.

-

The 4-Methyl Group: The methyl group at the 4-position can contribute to favorable hydrophobic interactions within the binding pocket and can also influence the overall conformation of the molecule.

-

The 2-Bromo Group: The bromine atom serves as a key synthetic handle, allowing for the introduction of diverse functionalities through cross-coupling reactions, thereby enabling the exploration of a vast chemical space to optimize potency and selectivity.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in research and drug development. A combination of spectroscopic techniques provides a robust system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the proton on the oxazole ring. The chemical shifts (δ) and coupling constants (J) provide definitive information about the electronic environment and connectivity of the protons.

-

Expected Signals:

-

A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.

-

A singlet for the oxazole ring proton (C5-H) around δ 7.0-7.5 ppm.

-

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, providing a carbon fingerprint of the structure.

-

Expected Signals:

-

A signal for the methyl carbon.

-

Signals for the three carbon atoms of the oxazole ring, with the carbon attached to the bromine (C2) being significantly deshielded.

-

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of almost equal intensity.

-

Expected Molecular Ion Peaks: [M]+ at m/z ≈ 161 and [M+2]+ at m/z ≈ 163.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom or cleavage of the ring.

Sources

The Advent and Ascendance of a Versatile Heterocycle: A Technical Guide to 2-Bromo-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 2-Bromo-4-methyloxazole, a heterocyclic compound that has emerged as a valuable building block in organic synthesis and medicinal chemistry. While a singular "discovery" event of this molecule is not prominently documented, its history is intrinsically linked to the development of foundational synthetic methodologies for the oxazole core. This guide will delve into the plausible synthetic origins of this compound, rooted in established reaction mechanisms, and detail its modern synthetic protocols. Furthermore, we will examine its chemical reactivity, particularly in cross-coupling reactions, and its burgeoning role as a key intermediate in the synthesis of complex pharmaceutical agents. This document aims to serve as a technical resource, providing not only procedural knowledge but also the underlying chemical principles that govern the synthesis and application of this versatile molecule.

Historical Context: The Dawn of Oxazole Synthesis and the Emergence of this compound

The history of this compound is not one of a celebrated, isolated discovery, but rather an outcome of the broader advancements in heterocyclic chemistry throughout the 20th century. The groundwork for its synthesis was laid by the pioneering work on the construction of the oxazole ring. Key among these are the Robinson-Gabriel and Bredereck syntheses, which provided the fundamental chemical logic for accessing substituted oxazoles.

The Robinson-Gabriel synthesis , first reported in the early 1900s, involves the cyclodehydration of 2-acylamino-ketones. This method, while robust, necessitates a pre-functionalized precursor. A more direct and adaptable approach was later introduced by Bredereck and Gompper in 1954 with what is now known as the Bredereck reaction . This reaction, involving the condensation of α-haloketones with amides, offered a more convergent pathway to 2,4-disubstituted oxazoles and represents a highly plausible early route to the conceptualization and eventual synthesis of molecules like this compound.[1]

The specific first synthesis of this compound is not well-documented in seminal, standalone publications. Its emergence in the chemical literature and commercial catalogs is more recent, driven by the increasing demand for novel, functionalized heterocyclic building blocks in drug discovery programs. The compound, identified by its CAS number 1060816-11-6, is now recognized as a key intermediate for introducing the 2-(4-methyloxazole) moiety into larger, biologically active molecules.[2][3][4]

Core Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through two primary strategies: the de novo construction of the brominated oxazole ring or the post-synthetic modification of a pre-existing 4-methyloxazole core. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the synthesis.

De Novo Synthesis: The Bredereck Reaction

A logical and efficient route to this compound is through a modification of the Bredereck reaction. This approach involves the condensation of an appropriate α-haloketone with 2-bromoacetamide. The causality behind this choice lies in the direct installation of all necessary functionalities in a single cyclization step.

Experimental Protocol: Bredereck-type Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-propanone (1.0 equivalent) and 2-bromoacetamide (1.1 equivalents) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 120-140 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Mechanistic Rationale: The reaction proceeds via initial N-alkylation of the bromoacetamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The high temperature is necessary to drive the dehydration step.

"1_chloro_2_propanone" [label="1-Chloro-2-propanone"]; "2_bromoacetamide" [label="2-Bromoacetamide"]; "Intermediate" [label="N-Acyliminium Intermediate"]; "Cyclized_Intermediate" [label="Oxazoline Intermediate"]; "Product" [label="this compound"];

"1_chloro_2_propanone" -> "Intermediate" [label="Nucleophilic Attack"]; "2_bromoacetamide" -> "Intermediate"; "Intermediate" -> "Cyclized_Intermediate" [label="Intramolecular Cyclization"]; "Cyclized_Intermediate" -> "Product" [label="Dehydration"]; }

Caption: Generalized workflow for the Bredereck-type synthesis.Post-Synthetic Modification: Bromination of 4-Methyloxazole

An alternative and widely used strategy involves the direct bromination of a pre-synthesized 4-methyloxazole ring. This approach is particularly advantageous if 4-methyloxazole is readily available. The regioselectivity of the bromination is a key consideration in this method.

Experimental Protocol: Bromination of 4-Methyloxazole

-

Reaction Setup: To a solution of 4-methyloxazole (1.0 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.05 equivalents) in portions at 0 °C.

-

Initiation: A catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, can be added to facilitate the reaction.

-

Reaction: The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is filtered to remove succinimide, and the filtrate is washed with aqueous sodium thiosulfate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography or distillation to afford this compound.

Causality of Reagent Choice: NBS is a preferred brominating agent over liquid bromine due to its ease of handling and its ability to provide a low, steady concentration of bromine, which helps to minimize side reactions. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the C2 position of the oxazole ring being the most electron-rich and thus the most susceptible to electrophilic attack.

Start [label="4-Methyloxazole"]; Reaction [label="Bromination with NBS", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound"];

Start -> Reaction; Reaction -> Product; }

Caption: Workflow for the synthesis via bromination.Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its carbon-bromine bond, which serves as a handle for introducing the oxazole moiety into more complex molecular architectures through a variety of cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a range of palladium- and copper-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, SPhos, XPhos | 2-Aryl/vinyl-4-methyloxazoles |

| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | 2-Alkenyl-4-methyloxazoles |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | 2-Alkynyl-4-methyloxazoles |

| Buchwald-Hartwig | Amines, amides | Pd₂(dba)₃, BINAP, Xantphos | 2-Amino/amido-4-methyloxazoles |

| Ullmann Condensation | Alcohols, phenols, pyrazoles | CuI, L-proline | 2-Alkoxy/aryloxy/pyrazolyl-4-methyloxazoles |

Expert Insight: The choice of catalyst and ligand is critical for achieving high yields and preventing side reactions such as homocoupling and debromination. For electron-rich oxazoles, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of the C-Br bond to the palladium center, which is typically the rate-limiting step of the catalytic cycle.

Application in Pharmaceutical Synthesis: MALT1 Inhibitors

A compelling example of the application of this compound in drug development is its use in the synthesis of inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and is a therapeutic target in certain types of lymphoma and autoimmune diseases.

In a patent filed by Janssen Pharmaceutica, this compound is employed as a key building block in an Ullmann condensation reaction with ethyl 1H-pyrazole-4-carboxylate.[5] This reaction, catalyzed by cuprous iodide and L-proline, efficiently couples the two heterocyclic rings to form a key intermediate in the synthesis of potent MALT1 inhibitors.[5]

Reactant1 [label="{this compound | C₄H₄BrNO}"]; Reactant2 [label="{Ethyl 1H-pyrazole-4-carboxylate}"]; Intermediate [label="{Coupled Intermediate}"]; Final_Product [label="{MALT1 Inhibitor}"];

Reactant1 -> Intermediate [label="Ullmann Condensation\n(CuI, L-proline)"]; Reactant2 -> Intermediate; Intermediate -> Final_Product [label="Further Synthetic Steps"]; }

Caption: Synthetic pathway utilizing this compound.This application underscores the strategic importance of this compound as it provides a reliable and efficient means to incorporate the 2-(4-methyloxazole) scaffold, which is likely crucial for the desired pharmacological activity of the final drug candidate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNO | [6] |

| Molecular Weight | 161.98 g/mol | [6] |

| Appearance | Pale yellow to brown liquid or solid | [7] |

| CAS Number | 1060816-11-6 | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) at approximately 2.2-2.5 ppm and a singlet for the C5-proton of the oxazole ring at approximately 7.5-7.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The C2 carbon bearing the bromine atom will be significantly downfield, likely in the region of 140-150 ppm. The C4 and C5 carbons will appear in the aromatic region (120-140 ppm), and the methyl carbon will be observed upfield (10-15 ppm).

-

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.

Conclusion and Future Outlook

This compound, while lacking a storied discovery, has established itself as a valuable and versatile building block in contemporary organic and medicinal chemistry. Its synthetic accessibility, coupled with the reactivity of its C-Br bond, provides a gateway to a diverse range of functionalized oxazole derivatives. The successful application of this compound in the synthesis of MALT1 inhibitors is a testament to its potential in the development of novel therapeutics. As the demand for new chemical entities in drug discovery continues to grow, the strategic importance of well-defined, functionalized heterocyclic intermediates like this compound is poised to increase, ensuring its continued relevance in the years to come.

References

- Bredereck, H., & Gompper, R. (1954). Synthese und Reaktionen von α-Formylamino-ketonen. Chemische Berichte, 87(5), 700-713.

-

PubChem Compound Summary for CID 23052571, 4-Bromo-2-methyloxazole. National Center for Biotechnology Information. Retrieved from [Link]

- Janssen Pharmaceutica, NV. (2020). MALT1 Inhibitors. WO 2020/003414 A1.

-

Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

AA Blocks. (2019). Selective CH or NH Imidoylative Annulation of 2-(2-Isocyanophenyl)-1H-indoles Leading to Diverse Indole-fused Scaffolds. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(4), M1509. Retrieved from [Link]

- Google Patents. (2020). Malt1 inhibitors. WO2020003414A1.

Sources

- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS:1060816-11-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. WO2025003414A1 - Malt1 inhibitors - Google Patents [patents.google.com]

- 6. 4-Bromo-2-methyloxazole | C4H4BrNO | CID 23052571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 4-Bromo-2-methyloxazole | 1240613-43-7 [smolecule.com]

A Technical Guide to the Therapeutic Potential of 2-Bromo-4-Methyloxazole Derivatives

This guide provides an in-depth exploration of the 2-bromo-4-methyloxazole scaffold, a promising heterocyclic framework for the development of novel therapeutic agents. For researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of oxazole derivatives' biological activities and outlines the scientific rationale for investigating this specific chemical class. We will delve into the synthesis, potential mechanisms of action, and the established protocols for evaluating their efficacy in anticancer, antimicrobial, and anti-inflammatory applications.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, is a cornerstone of modern medicinal chemistry.[1][2] This scaffold is prevalent in a multitude of natural products and has been successfully integrated into numerous clinically approved drugs.[3][4] The versatility of the oxazole core allows it to interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions.[5][6] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antidiabetic activities.[5][7][8]

The substitution pattern on the oxazole ring is a critical determinant of its biological function.[8] The focus of this guide, the this compound core, combines two key features:

-

The 4-Methyl Group: This small alkyl group can influence the molecule's steric profile and electronic properties, impacting its binding affinity and metabolic stability.

-

The 2-Bromo Substituent: The bromine atom is a particularly interesting functional group. It can serve as a potent pharmacophore, enhancing binding affinity to target proteins through halogen bonding—a strong, non-covalent interaction.[9] Furthermore, the bromo-substituent provides a reactive handle for further synthetic modifications, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[10][11]

Synthetic Pathways to this compound Derivatives

The successful exploration of biological activity is predicated on efficient and versatile synthetic routes. The synthesis of this compound derivatives typically involves the initial construction of a 4-methyloxazole core, followed by a regioselective bromination step.

Core Oxazole Synthesis

Several classical methods can be adapted for the synthesis of the 4-methyloxazole ring, including the Robinson-Gabriel, Van Leusen, and Bredereck reactions.[12] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and purity in significantly less time.[13]

Regioselective Bromination

Once the 4-methyloxazole core is formed, bromination is typically achieved using an electrophilic bromine source such as N-Bromosuccinimide (NBS) or elemental bromine under controlled conditions.[9][10] The reaction conditions can be tuned to selectively introduce the bromine atom at the desired C2-position of the oxazole ring.[14]

Experimental Protocol: General Synthesis of a 2-Bromo-4-methyl-5-aryloxazole

-

Van Leusen Oxazole Synthesis (Microwave-Assisted):

-

To a 10 mL microwave reactor vial, add a substituted aromatic aldehyde (1.0 mmol), 1-tosylethyl isocyanide (1.0 mmol), and potassium carbonate (2.0 mmol).[13]

-

Add methanol (5 mL) as the solvent and seal the vial.

-

Place the vial in a microwave reactor and irradiate at 100-120°C for 10-30 minutes.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, cool the vial, remove the solvent under reduced pressure, and extract the product using ethyl acetate and water.

-

Purify the resulting crude 5-aryl-4-methyloxazole by column chromatography.

-

-

Electrophilic Bromination:

-

Dissolve the purified 5-aryl-4-methyloxazole (1.0 mmol) in a suitable solvent such as Tetrahydrofuran (THF) or chloroform in a round-bottom flask.[10]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final 2-bromo-4-methyl-5-aryloxazole derivative via column chromatography.

-

Potential Biological Activity: Anticancer Properties

Oxazole derivatives are a well-established class of anticancer agents, demonstrating efficacy against a wide range of malignancies including breast, lung, and colon cancers.[15][16] Many of these compounds exert their effects through multiple mechanisms, making them attractive candidates for overcoming drug resistance.[2][16]

Mechanism of Action: Microtubule Disruption

A primary mechanism for the anticancer activity of many oxazole-containing compounds is the inhibition of tubulin polymerization.[1][2]

-

Target Interaction: These derivatives often bind to the colchicine site on β-tubulin. This binding event physically prevents the polymerization of tubulin dimers into microtubules.[17]

-

Cellular Consequence: Microtubules are essential components of the cytoskeleton, required for maintaining cell structure and, critically, for forming the mitotic spindle during cell division.

-

Apoptosis Induction: By disrupting microtubule dynamics, these compounds induce a G2/M phase cell cycle arrest. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cancer cell death.[17][18] The presence of a bromine atom on the scaffold could enhance binding at the colchicine site through halogen bonding, potentially increasing potency.[9]

Caption: Anticancer mechanism of 4-methyloxazole derivatives.

Other Potential Anticancer Mechanisms

Beyond tubulin inhibition, oxazole derivatives have been shown to target other critical cancer pathways:[1][2]

-

Kinase Inhibition: Targeting protein kinases involved in cell signaling and proliferation.

-

STAT3 Inhibition: Blocking the STAT3 pathway, which is crucial for cancer cell survival.

-

Topoisomerase Inhibition: Interfering with DNA replication and repair enzymes.

Table 1: Illustrative Examples of Antiproliferative Activity in Oxazole Derivatives

| Heterocycle Class | Derivative Example | Cancer Cell Line | IC50 | Reference |

| 4-Methyloxazole | 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Jurkat, SEM | 0.35 - 4.6 nM | [18] |

| Bromophenol | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | ~10 µM | [19][20] |

| 1,3-Oxazole | 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide | NCI-60 Panel | Potent Activity | [21] |

| (Note: Data is compiled from various studies on related compounds to illustrate potential potency and is not specific to this compound derivatives.) |

Experimental Protocol: MTT Assay for In Vitro Antiproliferative Activity

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.[17]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[17]

Potential Biological Activity: Antimicrobial Properties

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[5] Heterocyclic compounds, particularly oxazoles, are a rich source for the development of new antibiotics and antifungals.[3][4][6]

Mechanism of Action

The antimicrobial activity of oxazole derivatives can be attributed to several mechanisms:

-

Enzyme Inhibition: Targeting essential bacterial or fungal enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of Cell Membrane Integrity: Some derivatives can interfere with the synthesis of crucial membrane components like ergosterol in fungi, leading to increased permeability and cell death.[18]

-

Biofilm Inhibition: Preventing the formation of microbial biofilms, which are a key factor in chronic infections and antibiotic resistance.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Compound Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) and prepare a two-fold serial dilution series in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.

Potential Biological Activity: Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Oxazole derivatives have been identified as potent anti-inflammatory agents.[7][22][23] Some have shown the ability to inhibit multiple pro-inflammatory pathways, making them promising candidates for new anti-inflammatory drugs.[23]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of oxazole derivatives are often linked to their ability to modulate key inflammatory signaling pathways.

-

Enzyme Inhibition: A primary target is the Cyclooxygenase (COX) enzyme, particularly COX-2, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.

-

Cytokine Suppression: These compounds can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

NF-κB Pathway Inhibition: They may block the activation of the NF-κB transcription factor, a master regulator of the inflammatory response.[18]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[7][22]

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for one week.

-

Compound Administration: Administer the this compound test compound orally or intraperitoneally to the test group of animals. Administer a vehicle control to another group and a standard anti-inflammatory drug (e.g., Indomethacin) to a positive control group.[7]

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[7]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[22]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of new therapeutic agents. By leveraging the established biological activities of the broader oxazole class—including potent anticancer, antimicrobial, and anti-inflammatory effects—researchers can rationally design and synthesize novel derivatives.[24] The bromine substituent provides a key advantage, offering a potential for enhanced target binding via halogen bonding and a site for further chemical diversification.[9]

Future research should focus on:

-

Synthesis of Diverse Libraries: Creating a range of derivatives by modifying substituents at other positions on the oxazole ring and the aryl moiety to conduct comprehensive SAR studies.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Efficacy and Safety Profiling: Advancing lead candidates into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

This systematic approach will be crucial for unlocking the full therapeutic potential of this compound derivatives and translating them from promising chemical scaffolds into next-generation medicines.

References

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.

- DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.

- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. jddtonline.info.

- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed.

- Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University.

- a brief review on antimicrobial activity of oxazole derivatives. iajps.

- A comprehensive review on biological activities of oxazole derivatives. ScienceDirect.

- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. jddtonline.info.

- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.

- 1,3‐Oxazoles as Anticancer Compounds. ChemistryViews.

- Review of Antimicrobial Activity of Oxazole. IJPPR.

- Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. CHEMISTRY & BIOLOGY INTERFACE.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate.

- (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate.

- RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. ResearchGate.

- Buy 4-Bromo-2-methyloxazole | 1240613-43-7. Smolecule.

- An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives. Benchchem.

- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.

- A Comparative Analysis of the Biological Activities of 4-Methyloxazole Derivatives and Other Key Heterocycles. Benchchem.

- The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. Benchchem.

- Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Methyloxazole Derivatives. Benchchem.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH.

- Discovery of oxazole-based PDE4 inhibitors with picomolar potency. PubMed.

- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. ResearchGate.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed.

Sources

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iajps.com [iajps.com]

- 4. cbijournal.com [cbijournal.com]

- 5. repository.aaup.edu [repository.aaup.edu]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. jddtonline.info [jddtonline.info]

- 8. d-nb.info [d-nb.info]

- 9. Buy 4-Bromo-2-methyloxazole | 1240613-43-7 [smolecule.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ijrpr.com [ijrpr.com]

- 16. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 22. jddtonline.info [jddtonline.info]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

The Strategic Utility of 2-Bromo-4-methyloxazole in Modern Drug Discovery: A Technical Guide to its Analogs and Derivatives

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile chemical reactivity and its presence in a multitude of biologically active compounds. Among the various functionalized oxazoles, 2-Bromo-4-methyloxazole stands out as a pivotal building block, offering a strategic entry point for the synthesis of a diverse array of structural analogs and derivatives. The bromine atom at the C2 position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of vast chemical space. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound and its derivatives. We will delve into the causality behind experimental choices for its synthesis and functionalization, present detailed, field-proven protocols, and explore the structure-activity relationships of its derivatives in the context of anticancer, anti-inflammatory, and antimicrobial research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful heterocyclic scaffold in their discovery programs.

Introduction: The Oxazole Core and the Strategic Importance of this compound

The five-membered aromatic heterocycle, oxazole, is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[1] This has led to the development of numerous oxazole-containing drugs with a wide range of therapeutic applications.[1][2] The inherent stability of the oxazole ring, coupled with its capacity for substitution at multiple positions, makes it an attractive scaffold for the design of novel therapeutic agents.

This compound emerges as a particularly valuable synthetic intermediate. The methyl group at the C4 position can influence the electronic properties and steric environment of the ring, while the bromine atom at the C2 position is the key to its synthetic utility. This halogen provides a reactive site for a suite of powerful palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds. This strategic placement of a reactive handle on a decorated oxazole core is paramount for the efficient generation of libraries of diverse molecules for biological screening.

Synthesis of the Core Scaffold: this compound

A robust and reproducible synthesis of the this compound core is the essential first step for any drug discovery program centered around this scaffold. While several general methods for oxazole synthesis exist, a common and effective route to this compound involves a multi-step sequence starting from readily available precursors. A plausible and efficient strategy is the conversion of 2-amino-4-methyloxazole to the target bromo-derivative via a Sandmeyer-type reaction.

Rationale for the Synthetic Approach